(E)-4-(Dimethylamino)-1-(3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)but-2-en-1-one
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Overview
Description
(E)-4-(Dimethylamino)-1-(3,3-dimethyl-1,5-dioxa-9-azaspiro[55]undecan-9-yl)but-2-en-1-one is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(Dimethylamino)-1-(3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)but-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the dimethylamino group: This step often involves nucleophilic substitution reactions.
Formation of the enone structure: This can be accomplished through aldol condensation or related reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(Dimethylamino)-1-(3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the enone structure to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the dimethylamino group or other parts of the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield ketones or carboxylic acids.
Reduction: May yield alcohols.
Substitution: May yield various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-(Dimethylamino)-1-(3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)but-2-en-1-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be used to study enzyme interactions and cellular processes. Its structural features allow it to interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and structural features make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (E)-4-(Dimethylamino)-1-(3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)but-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to changes in cellular processes, which are the basis for its biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(Dimethylamino)-1-(3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)but-2-en-1-one
- This compound
Uniqueness
Compared to similar compounds, (E)-4-(Dimethylamino)-1-(3,3-dimethyl-1,5-dioxa-9-azaspiro[55]undecan-9-yl)but-2-en-1-one stands out due to its unique spirocyclic structure and the presence of both dimethylamino and enone functional groups
Properties
IUPAC Name |
(E)-4-(dimethylamino)-1-(3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)but-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c1-15(2)12-20-16(21-13-15)7-10-18(11-8-16)14(19)6-5-9-17(3)4/h5-6H,7-13H2,1-4H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKQOCNIFNFJFQ-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(CCN(CC2)C(=O)C=CCN(C)C)OC1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(COC2(CCN(CC2)C(=O)/C=C/CN(C)C)OC1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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